molecular formula C29H23N5O2 B5757642 (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine

(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine

Cat. No.: B5757642
M. Wt: 473.5 g/mol
InChI Key: MHMGEUIICQUDBG-FMFFXOCNSA-N
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Description

(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine: is a complex organic compound characterized by its unique structure, which includes a furotriazolopyrimidine core with diphenyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furotriazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of diphenyl groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other suitable reagents.

    Final coupling: The final step involves coupling the furotriazolopyrimidine intermediate with 4-methylphenyl ethanimine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized products.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl rings and the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced intermediates.

    Substitution: Halogenated and nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and industrial applications.

Biology

In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it a useful probe for studying biochemical pathways and molecular interactions.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction cascades and metabolic processes, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methylphenyl)ethanimine apart is its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-[(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-methylphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O2/c1-19-13-15-21(16-14-19)20(2)33-35-17-24-31-28-26-25(22-9-5-3-6-10-22)27(23-11-7-4-8-12-23)36-29(26)30-18-34(28)32-24/h3-16,18H,17H2,1-2H3/b33-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMGEUIICQUDBG-FMFFXOCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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